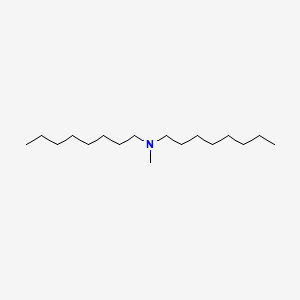

N-Methyldioctylamine

Beschreibung

Eigenschaften

IUPAC Name |

N-methyl-N-octyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N/c1-4-6-8-10-12-14-16-18(3)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLYANLCNIKXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(C)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042209 | |

| Record name | N-Methyldioctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear very slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | 1-Octanamine, N-methyl-N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-N-octyl-1-octanamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4455-26-9 | |

| Record name | N-Methyl-N-octyl-1-octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4455-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dioctylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanamine, N-methyl-N-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyldioctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldioctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLDIOCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR4264OL41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methyldioctylamine

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Methyldioctylamine, a tertiary amine with significant applications as an intermediate in the chemical industry. The primary focus of this document is the Eschweiler-Clarke reaction, a well-established and efficient method for the N-methylation of secondary amines. This guide details the reaction mechanism, provides a representative experimental protocol, and summarizes key quantitative and spectroscopic data for the characterization of the final product. The information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound (CAS No. 4455-26-9) is a tertiary amine featuring a methyl group and two octyl chains attached to a central nitrogen atom.[1] Its structure lends itself to applications as an intermediate in the synthesis of quaternary ammonium compounds, which are utilized as surfactants, phase-transfer catalysts, and biocides. A thorough understanding of its synthesis is crucial for the consistent and high-yield production of this important chemical building block.

The most common and efficient method for the synthesis of this compound is the Eschweiler-Clarke reaction.[2][3] This reaction facilitates the methylation of a secondary amine, in this case, dioctylamine, using formaldehyde as the carbon source and a reducing agent, typically formic acid.[2][3] The reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[2]

Synthesis Mechanism: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction proceeds through a two-step mechanism:

-

Iminium Ion Formation: The secondary amine, dioctylamine, first reacts with formaldehyde to form an unstable carbinolamine intermediate. This intermediate readily dehydrates to form a resonance-stabilized iminium ion.

-

Reductive Amination: The iminium ion is then reduced by a hydride donor, which is typically formic acid. The formic acid is oxidized to carbon dioxide in the process, driving the reaction to completion. The final product is the tertiary amine, this compound.

A key advantage of the Eschweiler-Clarke reaction is that the tertiary amine product is unable to form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[2]

Caption: Mechanism of the Eschweiler-Clarke reaction for this compound synthesis.

Experimental Protocol

Materials:

-

Dioctylamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Sodium hydroxide (for neutralization)

-

Standard laboratory glassware for reaction, extraction, and distillation.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dioctylamine and an excess of aqueous formaldehyde solution.

-

Addition of Formic Acid: While stirring, slowly add an excess of formic acid to the mixture. The addition should be done cautiously as the reaction can be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically around 100-110°C) and maintain this temperature for several hours (e.g., 4-8 hours) until the evolution of carbon dioxide ceases.[3]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the mixture is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation to obtain a clear, colorless to slightly yellow liquid.[4]

-

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported. However, based on the Eschweiler-Clarke reaction of similar secondary amines, high yields are generally expected. A patent for the synthesis of N-methyldialkylamines suggests using a molar ratio of 1.5 to 3 moles of formaldehyde per mole of dialkylamine and conducting the reaction at temperatures between 100 to 200°C.

| Parameter | Value/Range | Reference |

| Reactants | ||

| Dioctylamine | 1 equivalent | - |

| Formaldehyde | 1.5 - 3 equivalents | |

| Formic Acid | Excess | [3] |

| Reaction Conditions | ||

| Temperature | 100 - 200 °C | |

| Reaction Time | 4 - 8 hours (typical) | [3] |

| Product Characteristics | ||

| Purity | >95% (after distillation) | - |

| Yield | High (typically >80-90%) | [3] |

Note: The yield and purity are typical values for Eschweiler-Clarke reactions and may vary depending on the specific reaction conditions and purification methods.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₇N | [2] |

| Molecular Weight | 255.49 g/mol | [2] |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

| Boiling Point | 162-165 °C at 15 mmHg | [1] |

| Density | 0.793 g/mL at 25 °C | [1] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopy | Key Features and Expected Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |

| ¹H NMR | δ (ppm): ~2.2 (s, 3H, N-CH₃) ~2.2-2.4 (t, 4H, N-CH₂-) ~1.2-1.5 (m, 24H, -(CH₂)₆-) ~0.8-0.9 (t, 6H, -CH₃) |

| ¹³C NMR | δ (ppm): ~58 (N-CH₂) ~42 (N-CH₃) ~32, 29, 27, 23 (-CH₂- chain) ~14 (-CH₃) |

| IR | ν (cm⁻¹): ~2955, 2925, 2854 (C-H stretch) ~1466 (C-H bend) ~1150-1000 (C-N stretch) |

| Mass Spec (EI) | m/z: 255 (M⁺) 156 ([M-C₇H₁₅]⁺) 44 ([CH₃NCH₂]⁺) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Conclusion

The synthesis of this compound is effectively achieved through the Eschweiler-Clarke reaction, a robust and high-yielding method for the N-methylation of secondary amines. This technical guide provides a comprehensive overview of the synthesis mechanism, a detailed representative experimental protocol, and essential characterization data. While specific literature on the synthesis of this compound is limited, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and professionals in the field. Further optimization of the provided protocol may be necessary to achieve specific yield and purity requirements.

References

- 1. PubChemLite - this compound (C17H37N) [pubchemlite.lcsb.uni.lu]

- 2. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 4. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]

Determining the Molecular Weight of N-Methyldioctylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for determining the molecular weight of N-Methyldioctylamine, a tertiary amine with the chemical formula C₁₇H₃₇N. This document outlines the theoretical molecular weight and details experimental protocols for its determination using Gas Chromatography-Mass Spectrometry (GC-MS) and potentiometric titration.

Theoretical Molecular Weight

The molecular weight of a compound is a fundamental chemical property. Based on its chemical formula, the theoretical molecular weight of this compound can be calculated using the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), and Nitrogen (14.007 u).

| Compound | Chemical Formula | Atomic Composition | Theoretical Molecular Weight ( g/mol ) |

| This compound | C₁₇H₃₇N | 17 x Carbon, 37 x Hydrogen, 1 x Nitrogen | 255.49 |

Multiple sources confirm the molecular weight of this compound to be approximately 255.5 g/mol [1], with more precise values reported as 255.48 g/mol [2], and 255.4824 g/mol .

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally determined using various analytical techniques. This guide focuses on two common and reliable methods: Gas Chromatography-Mass Spectrometry (GC-MS) and potentiometric titration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that separates chemical compounds and then identifies them based on their mass-to-charge ratio. It is a highly sensitive method for determining the molecular weight of volatile compounds like this compound.

Experimental Protocol:

A gas chromatograph coupled with a mass spectrometer is used for this analysis. The following protocol is a general guideline and may require optimization based on the specific instrumentation.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as dichloromethane or acetonitrile.

-

Gas Chromatography (GC) Conditions:

-

Column: A deactivated capillary column is essential for analyzing amines to prevent peak tailing. A suitable column is an Agilent CP-Sil 13 CB (50 m x 0.32 mm, 1.2 µm film thickness) or a similar deactivated column[3].

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode at a temperature of 250 °C.

-

Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C[3].

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) is a common method. Chemical Ionization (CI) can also be used to enhance the molecular ion peak.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Data Acquisition: Full scan mode to obtain the mass spectrum.

-

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, with EI, tertiary amines can undergo fragmentation. A characteristic fragment for tertiary amines containing an N,N-dimethyl group is an ion with a mass-to-charge ratio (m/z) of 58, corresponding to the [(CH₃)₂NCH₂]⁺ fragment[4]. For this compound, which has one methyl and two octyl groups, characteristic fragmentation patterns would be observed. The molecular ion peak, if present, will be at approximately m/z 255.

| Technique | Expected Observation | Key Data Point |

| GC-MS (EI) | Molecular ion peak and fragmentation pattern | m/z of the molecular ion peak (~255) |

| GC-MS (CI) | Enhanced molecular ion peak | m/z of the protonated molecule ([M+H]⁺, ~256) |

Experimental Workflow for GC-MS Analysis:

Potentiometric Titration

Potentiometric titration is a classic and accurate method for determining the concentration of a substance in a solution, which can then be used to calculate its molecular weight. For a basic compound like this compound, an acid-base titration is employed.

Experimental Protocol:

This protocol outlines the determination of the equivalent weight of a tertiary amine using potentiometric titration.

-

Reagents:

-

This compound sample, accurately weighed.

-

Glacial acetic acid (solvent).

-

Standardized 0.1 N Perchloric acid (HClO₄) in glacial acetic acid (titrant).

-

-

Apparatus:

-

Potentiometer with a glass electrode and a reference electrode.

-

Magnetic stirrer and stir bar.

-

Burette (10 mL or 25 mL).

-

-

Procedure:

-

Accurately weigh approximately 0.2 g of the this compound sample into a 100 mL beaker.

-

Dissolve the sample in 50 mL of glacial acetic acid.

-

Place the beaker on the magnetic stirrer and immerse the electrodes into the solution.

-

Titrate the solution with the standardized 0.1 N perchloric acid. Record the potential (in millivolts) after each addition of the titrant. Add the titrant in small increments, especially near the equivalence point.

-

The equivalence point is the point of the greatest change in potential per unit volume of titrant added. This can be determined from a plot of potential versus volume or by calculating the first or second derivative of the titration curve.

-

Perform a blank titration with 50 mL of glacial acetic acid to account for any acidic or basic impurities in the solvent.

-

Calculation of Molecular Weight:

The molecular weight (MW) can be calculated using the following formula:

MW = (grams of sample × 1000) / (Volume of titrant (mL) × Normality of titrant)

Experimental Workflow for Potentiometric Titration:

Summary of Quantitative Data

The following table summarizes the key quantitative data associated with the determination of the molecular weight of this compound.

| Parameter | Value | Source/Method |

| Theoretical Molecular Weight | ||

| Chemical Formula | C₁₇H₃₇N | - |

| Molecular Weight ( g/mol ) | 255.49 | Calculation |

| GC-MS Data | ||

| Molecular Ion Peak (m/z) | ~255 | Expected from EI-MS |

| Protonated Molecule (m/z) | ~256 | Expected from CI-MS |

| Potentiometric Titration Data | ||

| Titrant | 0.1 N Perchloric Acid | Standardized Solution |

| Solvent | Glacial Acetic Acid | Reagent |

| Expected Equivalence Point | Dependent on sample weight | Titration Curve |

Conclusion

This technical guide has detailed the theoretical molecular weight of this compound and provided comprehensive experimental protocols for its determination using GC-MS and potentiometric titration. Both methods are robust and can provide accurate molecular weight data, which is crucial for researchers, scientists, and drug development professionals working with this compound. The choice of method will depend on the available instrumentation and the specific requirements of the analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Methyldioctylamine

For Researchers, Scientists, and Drug Development Professionals

N-Methyldioctylamine (CAS No. 4455-26-9) is a tertiary amine characterized by a methyl group and two octyl chains attached to a central nitrogen atom.[1][2] This structure imparts specific physicochemical properties that make it a valuable intermediate in various chemical syntheses, including the production of surfactants, fungicides, and quaternary ammonium compounds for specialized applications.[3][4] Understanding its core properties is essential for its effective application in research and development.

Core Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Units | Conditions | Source(s) |

| Identifiers | ||||

| CAS Number | 4455-26-9 | - | - | [5] |

| Molecular Formula | C₁₇H₃₇N | - | - | [5][6] |

| Molecular Weight | 255.48 | g/mol | - | [5][6] |

| 255.5 | g/mol | Computed | [2] | |

| Physical Properties | ||||

| Appearance | Clear, colorless to pale yellow liquid/oil | - | Ambient | [1][3] |

| Density | 0.793 | g/mL | at 25 °C | [1][5] |

| Boiling Point | 162 - 165 | °C | at 15 mmHg | [1][5] |

| Melting Point | -30.1 | °C | - | [1][5] |

| Flash Point | 118 | °C | - | [5] |

| Vapor Pressure | 0.00168 | mmHg | at 25 °C | [5] |

| Refractive Index | 1.4424 | n₂₀/D | at 20 °C | [1][5] |

| Chemical Properties | ||||

| pKa (Predicted) | 9.97 ± 0.50 | - | - | [5] |

| Solubility | Soluble in Dichloromethane | - | - | [5] |

Experimental Protocols for Property Determination

The following sections outline the standard methodologies for determining the key physicochemical properties of tertiary amines like this compound.

1. Determination of Melting Point

The melting point, or in this case the freezing point, is determined using the capillary method, a standard technique recognized by pharmacopeias.[5]

-

Principle: A small, solidified sample in a glass capillary tube is heated at a controlled rate. The melting point is the temperature at which the solid-to-liquid phase transition occurs.[7] For liquids like this compound, the sample would first be frozen using a suitable cooling bath.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, cooling bath (e.g., dry ice/acetone).[8][9]

-

Procedure:

-

A sample of this compound is introduced into a capillary tube and frozen.

-

The sealed capillary is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[5]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[8]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.[8]

-

2. Determination of Boiling Point

The boiling point can be accurately measured using methods such as simple distillation or the Thiele tube method, which are suitable for small sample volumes.[10][11]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[12]

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, Thiele tube, capillary tube.[10]

-

Procedure (Simple Distillation):

-

A measured volume of this compound (typically >5 mL) is placed in a distillation flask with boiling chips.[11]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the vapor temperature.

-

The liquid is heated to a steady boil.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb. This stable temperature is the boiling point.[12]

-

The atmospheric pressure is recorded, as boiling point is pressure-dependent. The boiling point of this compound is typically reported at a reduced pressure (15 mmHg).[1][5]

-

3. Determination of Density

Density is determined by measuring the mass of a known volume of the liquid at a specific temperature.[3] Common methods include pycnometry and the use of oscillating U-tube density meters.[1]

-

Principle: Density is the ratio of mass to volume (ρ = m/V).[3]

-

Apparatus: Pycnometer (a glass flask of a specific, calibrated volume), analytical balance, temperature-controlled water bath, or a digital density meter.[1][13]

-

Procedure (Pycnometry):

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with this compound and placed in a water bath to equilibrate to a specific temperature (e.g., 25 °C).[1]

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess is removed.

-

The filled pycnometer is re-weighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.[3]

-

4. Determination of pKa

The basicity of an amine is quantified by the pKa of its conjugate acid.[4] Potentiometric titration and spectrophotometry are common methods for pKa determination.[14]

-

Principle: The pKa is the pH at which the amine and its protonated (conjugate acid) form are present in equal concentrations. This can be found by titrating the amine with a strong acid and monitoring the pH change.

-

Apparatus: pH meter with a combination glass electrode, burette, beaker, magnetic stirrer.[14]

-

Procedure (Potentiometric Titration):

-

A solution of this compound is prepared in a suitable solvent (e.g., water or a mixed solvent system if solubility is low).

-

A calibrated pH electrode is immersed in the solution.

-

A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

-

The pH is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point (where half of the amine has been neutralized) corresponds to the pKa of the conjugate acid.[4]

-

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental and synthetic logic related to this compound.

Caption: Experimental workflow for determining physicochemical properties.

Caption: Role as an intermediate in quaternary ammonium salt synthesis.

References

- 1. knowledge.reagecon.com [knowledge.reagecon.com]

- 2. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. thinksrs.com [thinksrs.com]

- 6. quora.com [quora.com]

- 7. westlab.com [westlab.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. matestlabs.com [matestlabs.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of N-Methyldioctylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyldioctylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted qualitative solubility based on the physicochemical properties of this compound and the principles of solvent-solute interactions. A detailed experimental protocol for determining the solubility of liquid amines in organic solvents, adapted from established methodologies such as the OECD Guideline 105 shake-flask method, is presented. This guide is intended to be a valuable resource for laboratory professionals to inform solvent selection, experimental design, and formulation development involving this compound.

Introduction

This compound (CAS No. 4455-26-9) is a tertiary amine with the molecular formula C₁₇H₃₇N.[1] Its structure consists of a nitrogen atom bonded to one methyl group and two octyl chains. This configuration imparts a significant nonpolar character to the molecule, which largely dictates its solubility behavior. Understanding the solubility of this compound is crucial for its application in various fields, including as an intermediate in the synthesis of fungicides and other surfactants, and in the production of specialized chemicals like Bisoctyl Dimethyl Ammonium Chloride.[2][3] This guide summarizes the known physical and chemical properties of this compound and provides a framework for predicting and experimentally determining its solubility in a range of common organic solvents.

Physical and Chemical Properties of this compound

This compound is typically a clear, colorless to slightly yellow liquid or oil.[3] Its key physical and chemical properties are summarized in the table below. The long alkyl chains contribute to its low water solubility and its affinity for organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₇N | [1] |

| Molecular Weight | 255.48 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid/oil | [3] |

| Density | 0.793 g/mL at 25 °C | [2] |

| Boiling Point | 162-165 °C at 15 mmHg | [2] |

| Melting Point | -30.1 °C | [2] |

| Flash Point | 118 °C | [2] |

| pKa (Predicted) | 9.97 ± 0.50 | [3] |

Solubility Profile of this compound

The following table provides a qualitative prediction of the solubility of this compound in various common organic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane | Soluble | The polarity of dichloromethane is compatible with the amine group, and it can effectively solvate the alkyl chains. This is confirmed by multiple sources.[2][3] |

| Aromatic | Toluene | Miscible/Highly Soluble | As a nonpolar aromatic solvent, toluene is expected to readily solvate the long nonpolar octyl chains of this compound. |

| Alcohols | Methanol, Ethanol | Soluble to Miscible | While methanol and ethanol are polar, their alkyl portions can interact with the octyl chains of the amine. The amine's lone pair of electrons can also form hydrogen bonds with the hydroxyl group of the alcohols, promoting solubility.[4] |

| Ketones | Acetone | Soluble to Miscible | Acetone is a polar aprotic solvent that can interact favorably with the polar amine head of this compound, while also being a good solvent for the nonpolar alkyl tails. |

| Ethers | Diethyl Ether | Miscible/Highly Soluble | Diethyl ether is a relatively nonpolar solvent that is expected to be an excellent solvent for the hydrophobic chains of this compound. |

| Alkanes | Hexane, Heptane | Miscible/Highly Soluble | These nonpolar solvents are expected to be highly compatible with the long, nonpolar octyl chains of this compound. |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | The polarity of DMF should allow for favorable interactions with the amine group, and it is generally a good solvent for a wide range of organic compounds. |

| Polar Protic | Water | Insoluble/Slightly Soluble | The large hydrophobic dioctyl moiety is expected to make this compound largely insoluble in water. Generally, amines with more than six carbon atoms have low water solubility.[5] |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the solubility of a chemical substance in a liquid solvent. This method is consistent with the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105.[6][7]

Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps and solvent-resistant septa

-

Calibrated positive displacement micropipettes or an analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge (optional)

-

Syringe filters (if not centrifuging)

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV/Vis)

Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.

-

Addition of Solute and Solvent: To a series of glass vials, add a known volume or weight of the organic solvent. Then, add an excess amount of this compound to each vial. The presence of an undissolved phase of this compound is essential to ensure that saturation is reached.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium, but 24 to 48 hours is typical.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow for the separation of the undissolved this compound. If separation is slow, the samples can be centrifuged at the same temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear, saturated solvent phase using a pipette or syringe. If not centrifuging, a syringe filter can be used to ensure no undissolved droplets are collected.

-

Dilution: Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV/Vis) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/L, mg/mL, or mol/L.

Safety Precautions: this compound is irritating to the eyes, respiratory system, and skin.[2] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

This compound is a tertiary amine with significant nonpolar character, leading to a high affinity for a wide range of organic solvents. While specific quantitative solubility data is sparse, its miscibility with or high solubility in nonpolar and moderately polar solvents can be confidently predicted. For applications requiring precise solubility values, the isothermal shake-flask method provides a reliable and standardized approach for experimental determination. The information and protocols presented in this guide offer a foundational resource for researchers and professionals working with this compound, enabling informed decisions in solvent selection and the design of chemical processes and formulations.

References

- 1. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 4455-26-9 [m.chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acri.gov.tw [acri.gov.tw]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]

- 8. quora.com [quora.com]

An In-depth Technical Guide to N-Methyldioctylamine (CAS: 4455-26-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyldioctylamine, identified by CAS number 4455-26-9, is a tertiary aliphatic amine.[1] It is characterized by a single methyl group and two n-octyl chains attached to a central nitrogen atom. This structure imparts significant lipophilicity, making it a valuable organic base and intermediate in various chemical syntheses.[1] Its primary applications are found in its role as a precursor for surfactants, specifically quaternary ammonium compounds, and as an extractant in solvent extraction processes for metal recovery.[2][3][4] This document provides a comprehensive technical overview of its properties, applications, safety profile, and relevant experimental protocols.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless to slightly yellow liquid or oil at room temperature.[1][5] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4455-26-9 | [1][6] |

| Molecular Formula | C₁₇H₃₇N | [1][6] |

| Molecular Weight | 255.48 g/mol | [1][6] |

| Density | 0.793 g/mL at 25 °C | [1][7] |

| Melting Point | -30.1 °C | [1][7] |

| Boiling Point | 162-165 °C at 15 mmHg (20 hPa) | [1][7][8] |

| Flash Point | 118 °C | [1][7] |

| Refractive Index (n²⁰/D) | 1.4424 | [1][7] |

| Vapor Pressure | 0.00168 mmHg at 25 °C | [7] |

| pKa | 9.97 ± 0.50 (Predicted) | [1] |

| Solubility | Soluble in Dichloromethane | [1][7] |

Core Applications

The utility of this compound stems from its tertiary amine structure and long alkyl chains.

-

Intermediate for Surfactants: It is a key intermediate in the synthesis of quaternary ammonium compounds (quats), such as Bisoctyl Dimethyl Ammonium Chloride.[1] These quats are widely used as biocides, fungicides, and phase transfer catalysts.[4][7][9]

-

Solvent Extraction: Long-chain amines like this compound are effective extractants in hydrometallurgy. They are used for the liquid-liquid extraction and separation of metal ions, such as cobalt and rare-earth elements, from acidic aqueous solutions.[10]

-

Corrosion Inhibitors & Additives: It can be used as an intermediate for corrosion inhibitors, rubber processing additives, and emulsifiers for herbicides.[4]

-

Wastewater Treatment: Some sources note its potential use in wastewater treatment for removing organic matter from industrial effluents.[6]

Safety and Toxicology

This compound is classified as an irritant and is hazardous to the aquatic environment.[3][8] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or under a fume hood.[3]

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [2][3] |

| Aquatic Hazard (Acute) | H400 | Very toxic to aquatic life | [2][3] |

| Aquatic Hazard (Long-term) | H410 | Very toxic to aquatic life with long lasting effects | [2][8] |

Experimental Protocols

Detailed methodologies for key processes involving this compound or analogous compounds are provided below.

Protocol 1: Representative Synthesis via N-Alkylation of a Secondary Amine

This protocol describes a general procedure for the N-methylation of a long-chain secondary amine, which is a common route for producing tertiary amines like this compound. The synthesis of this compound would typically involve the reaction of dioctylamine with a methylating agent.

Objective: To synthesize a tertiary amine by methylation of a secondary amine precursor.

Materials:

-

Dioctylamine (precursor)

-

Methyl iodide (methylating agent)

-

Sodium carbonate (base)

-

Acetonitrile (solvent)

-

Diethyl ether (extraction solvent)

-

Magnesium sulfate (drying agent)

-

Magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve dioctylamine (1.0 eq) and sodium carbonate (1.5 eq) in acetonitrile.

-

Addition of Reagent: Slowly add methyl iodide (1.1 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Extraction: Dissolve the resulting crude oil in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by vacuum distillation to obtain the final product as a clear, colorless oil.

Protocol 2: Metal Ion Extraction from Acidic Solution

This protocol outlines a general workflow for using this compound as an organic phase extractant to separate a metal ion (e.g., Co(II)) from an acidic aqueous phase. This is based on established procedures for similar long-chain amine extractants.[10]

Objective: To determine the extraction efficiency of this compound for a target metal ion.

Materials:

-

This compound (extractant)

-

Kerosene or other high-flashpoint aliphatic diluent

-

Aqueous feed solution: A known concentration of the target metal salt (e.g., CoCl₂) in an acidic medium (e.g., 0.1 M HCl).

-

Mechanical shaker or vortex mixer, centrifuge, separatory funnels, pipettes.

-

Analytical instrument for metal concentration measurement (e.g., AAS or ICP-OES).

Methodology:

-

Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of this compound (e.g., 0.5 M) in the chosen organic diluent (e.g., kerosene).

-

Aqueous Phase Preparation: Prepare the aqueous feed solution containing the metal ion at a known concentration in the desired acidic matrix.

-

Extraction: In a sealed vessel, combine equal volumes of the organic and aqueous phases (e.g., 20 mL each).

-

Equilibration: Agitate the mixture vigorously using a mechanical shaker for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Phase Separation: Separate the two phases by allowing them to settle in a separatory funnel or by using a centrifuge.

-

Sampling: Carefully separate and collect the aqueous phase (raffinate) and the organic phase (loaded organic).

-

Analysis: Determine the concentration of the metal ion remaining in the aqueous raffinate using an appropriate analytical technique (e.g., AAS).

-

Calculation: Calculate the percentage of extraction (%E) using the formula: %E = ( [M]initial - [M]final ) / [M]initial * 100 where [M]initial and [M]final are the initial and final concentrations of the metal in the aqueous phase, respectively.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for metal ion extraction using this compound.

References

- 1. This compound | 4455-26-9 [chemicalbook.com]

- 2. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Dioctyl Methylamine For Sale | 4455-26-9 [whamine.com]

- 5. N-Methyl-N-octyl-1-octanamine - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | 4455-26-9 | FM64851 | Biosynth [biosynth.com]

- 7. Methyldioctylamine [chembk.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. This compound [chembk.com]

- 10. doi.nrct.go.th [doi.nrct.go.th]

N-Methyldioctylamine: A Comprehensive Safety and Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety, handling, and toxicological profile of N-Methyldioctylamine (CAS No. 4455-26-9). The information is compiled from various safety data sheets and scientific resources to assist researchers and professionals in its safe application and management.

Chemical and Physical Properties

This compound is a tertiary amine characterized as a clear, colorless to slightly yellow liquid.[1][2] It serves as an intermediate in the synthesis of various compounds, including fungicides and surfactants.[2][3][4]

| Property | Value | Source |

| Molecular Formula | C17H37N | [2][3] |

| Molecular Weight | 255.48 g/mol | [2][3] |

| Appearance | Clear colourless to yellow liquid/oil | [1][4] |

| Density | 0.793 g/mL at 25 °C | [2][3] |

| Melting Point | -30.1 °C | [2][3] |

| Boiling Point | 162-165 °C at 15 mmHg | [2][3] |

| Flash Point | 118 °C | [3][4] |

| Vapor Pressure | 0.00168 mmHg at 25 °C | [3][4] |

| Refractive Index | n20/D 1.4424 | [2][3] |

| Solubility | Soluble in Dichloromethane | [1][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life |

Signal Word: Warning

Hazard Pictograms:

Toxicological Profile

This compound is a severe skin irritant.[1][5] Inhalation may cause respiratory irritation.[6][7] It is also known to cause serious eye irritation.[6][7]

| Endpoint | Result |

| Skin Irritation | Causes skin irritation (Category 2)[6][7] |

| Eye Irritation | Causes serious eye irritation (Category 2)[6][7] |

| Respiratory Irritation | May cause respiratory irritation (Category 3)[6][7] |

| Aquatic Toxicity | Very toxic to aquatic life (Acute, Category 1)[6][7] |

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are summaries of standard OECD guidelines used to assess the hazards identified.

Skin Irritation Testing (Based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.[1][8][9]

-

Preparation: Reconstructed human epidermis tissues are pre-incubated.

-

Application: The test chemical (this compound) is applied topically to the tissue surface. A negative control (e.g., sterile water) and a positive control (e.g., 5% SDS) are used concurrently.[8]

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[8]

-

Post-Incubation: The chemical is removed by washing, and the tissues are transferred to a fresh medium for a recovery period (e.g., 42 hours).[8]

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan produced is proportional to the number of viable cells.[8]

-

Classification: A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[1][8]

Eye Irritation Testing (Based on OECD Guideline 492)

This in vitro method utilizes a reconstructed human cornea-like epithelium (RhCE) model.[4]

-

Preparation: The RhCE tissues are equilibrated in a maintenance medium.

-

Application: The test substance is applied to the epithelial surface of the tissue.

-

Exposure and Rinsing: After a defined exposure time, the test substance is thoroughly rinsed from the tissue surface.

-

Post-Exposure Incubation: The tissues are incubated in a fresh medium for a specified post-exposure period.

-

Viability Assessment: Tissue viability is measured using the MTT assay.

-

Classification: Chemicals that reduce the mean tissue viability below a defined threshold (e.g., ≤ 60%) are classified as eye irritants.

Aquatic Toxicity Testing (Based on OECD Guideline 202, Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to aquatic invertebrates.[10]

-

Test Organism: Young, healthy Daphnia magna (water fleas) are used.[10]

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance in water for a 48-hour period.[10]

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Endpoint: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined.[10]

Safety and Handling

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[6]

-

Skin Protection: Wear suitable protective clothing and gloves.[6]

-

Respiratory Protection: If vapors or mists are generated, use a respirator with an appropriate filter.[6]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6]

-

After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[6]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Use only in well-ventilated areas.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.[11]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

References

- 1. uniube.br [uniube.br]

- 2. This compound | 4455-26-9 [chemicalbook.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. criver.com [criver.com]

- 5. N-Methyl-N-octyl-1-octanamine - Hazardous Agents | Haz-Map [haz-map.com]

- 6. tandfonline.com [tandfonline.com]

- 7. echemi.com [echemi.com]

- 8. x-cellr8.com [x-cellr8.com]

- 9. oecd.org [oecd.org]

- 10. Ecotoxicity risk assessment of amines used in ‘switchable water’ and CO 2 -capturing processes - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00657G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Proper Handling and Storage of N-Methyldioctylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper handling, storage, and safety precautions for N-Methyldioctylamine (CAS No. 4455-26-9). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

This compound is a tertiary amino compound with the molecular formula C17H37N.[1][2][3] It is described as a clear, colorless to yellow, oily liquid.[1][4][5] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C17H37N[1][2] |

| Molecular Weight | 255.48 g/mol [1][6] |

| Appearance | Clear colorless to yellow liquid/oil[1][4][6] |

| Melting Point | -30.1 °C (lit.)[1][2][4] |

| Boiling Point | 162-165 °C at 15 mmHg (lit.)[1][2][4] |

| Density | 0.793 g/mL at 25 °C (lit.)[1][2][4] |

| Flash Point | 118 °C[1][4][6] |

| Refractive Index | n20/D 1.4424 (lit.)[1][2][4] |

| Solubility | Soluble in Dichloromethane[1][4][6] |

| Vapor Pressure | 0.00168 mmHg at 25 °C[2][6][7] |

| pKa | 9.97 ± 0.50 (Predicted)[1][4][6] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is a severe skin irritant and causes serious eye irritation.[1][3][8] It may also cause respiratory irritation.[6][7][8] Furthermore, it is very toxic to aquatic life.[8]

GHS Hazard Statements:

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8]

-

Skin Protection: Wear suitable protective clothing, including a lab coat and chemically resistant gloves (e.g., nitrile).[2][6][8]

-

Respiratory Protection: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors.[8]

Handling Procedures

-

Wash hands thoroughly after handling.[8]

-

Use non-sparking tools and take action to prevent static discharges.

-

Do not eat, drink, or smoke when using this product.

Storage and Stability

Proper storage of this compound is essential to maintain its quality and prevent hazardous situations.

-

Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[8] It should be stored locked up.[8] The recommended storage temperature is typically found on the product label.

-

Stability and Reactivity: Currently, there is limited data available on the specific chemical stability, reactivity, and incompatible materials for this compound.[8]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help.[8]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

If Swallowed: Rinse mouth.[8]

Spill and Disposal Procedures

-

Spill Cleanup: In case of a spill, collect the spillage.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[8]

Experimental Workflow for Handling this compound

While specific experimental protocols will vary depending on the application, the following logical workflow outlines the key safety and handling steps for any laboratory procedure involving this compound.

Caption: Logical workflow for the safe handling and storage of this compound.

References

- 1. This compound | 4455-26-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 4455-26-9 [m.chemicalbook.com]

- 5. N-Methyl-N-octyl-1-octanamine - Hazardous Agents | Haz-Map [haz-map.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

Spectroscopic Profile of N-Methyldioctylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-Methyldioctylamine, a tertiary amine with applications in various fields of chemical research and development. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for the acquisition of such spectra.

Chemical Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | N,N-Dioctylmethylamine, Di(octyl)methylamine, Di-n-octylmethylamine |

| CAS Number | 4455-26-9 |

| Molecular Formula | C₁₇H₃₇N |

| Molecular Weight | 255.49 g/mol |

| Appearance | Colorless to pale yellow liquid |

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 | t | 4H | -N-CH₂ -CH₂- |

| ~2.15 | s | 3H | -N-CH₃ |

| ~1.45 | m | 4H | -N-CH₂-CH₂ - |

| ~1.27 | m | 20H | -(CH₂ )₅-CH₃ |

| ~0.88 | t | 6H | -CH₂-CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~57.0 | -N-C H₂- |

| ~42.0 | -N-C H₃ |

| ~32.0 | -C H₂-CH₃ |

| ~29.5 | -(C H₂)ₓ- |

| ~29.3 | -(C H₂)ₓ- |

| ~27.0 | -N-CH₂-C H₂- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ |

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955 | Strong | C-H stretch (asymmetric) |

| ~2923 | Strong | C-H stretch (asymmetric) |

| ~2853 | Strong | C-H stretch (symmetric) |

| ~2780 | Medium | C-H stretch (N-CH₃) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1377 | Weak | C-H bend (methyl) |

| ~1170 - 1000 | Medium | C-N stretch |

Note: As a tertiary amine, this compound does not exhibit N-H stretching vibrations typically seen in the 3300-3500 cm⁻¹ region for primary and secondary amines.[1]

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 255 | Moderate | [M]⁺ (Molecular Ion) |

| 156 | High | [M - C₇H₁₅]⁺ (Alpha-cleavage, loss of a heptyl radical) |

| 44 | Base Peak | [CH₂=N(CH₃)]⁺ (Fragment from further cleavage) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize this compound. These protocols are intended to provide a framework for reproducing similar spectroscopic measurements.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Agitate the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Parameters (General):

-

Spectrometer: A 300-500 MHz NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: ~16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-10 seconds.

-

Spectral Width: ~240 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify peak multiplicities and coupling constants where applicable.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.[2][3]

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[4]

-

Place a small drop of neat this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[3]

-

-

Instrument Parameters (General):

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed bands to specific functional group vibrations.

-

Mass Spectrometry (MS)

-

Sample Introduction (GC-MS):

-

This compound, being a volatile liquid, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[5]

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC will separate the sample from the solvent and introduce it into the mass spectrometer.

-

-

Instrument Parameters (General):

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained mass spectrum with library spectra for confirmation.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Safety Information

This compound is classified as an irritant.[7][8] It can cause skin and serious eye irritation.[7][8] May also cause respiratory irritation.[7] It is very toxic to aquatic life.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or a fume hood.[7] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7]

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. agilent.com [agilent.com]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. echemi.com [echemi.com]

- 8. N-Methyl-N-octyl-1-octanamine | C17H37N | CID 78202 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

N-Methyldioctylamine in Solvent Extraction of Rare Earth Elements: Application Notes and Protocols

Executive Summary

Extensive research into the application of N-Methyldioctylamine (MDOA) for the solvent extraction of rare earth elements (REEs) reveals a significant scarcity of detailed, publicly available data. While the broader class of tertiary amines has been investigated for this purpose, specific protocols, quantitative performance metrics, and mechanistic studies for MDOA are not well-documented in scientific literature. This document summarizes the general principles of tertiary amine-based solvent extraction for REEs and provides a foundational, generalized protocol. Researchers are advised to use this information as a starting point for empirical process development, as specific parameters for MDOA will require experimental determination.

Introduction

The separation of individual rare earth elements is a critical yet challenging step in their production, owing to their similar chemical and physical properties. Solvent extraction is the predominant industrial method for this purpose. While organophosphorus acids and their salts are the most common extractants, amine-based extractants offer alternative selectivities. This compound (CH₃N(C₈H₁₇)₂), a tertiary amine, is a potential candidate for such applications, although its use is not as widely reported as other amines. Tertiary amines generally function as anion exchangers, extracting anionic metal complexes from the aqueous phase.

General Principles of Tertiary Amine Extraction of Rare Earths

The extraction of REEs from aqueous solutions using tertiary amines like MDOA typically proceeds via an anion exchange mechanism. For this to occur, the REEs in the aqueous phase must first form anionic complexes. This is usually achieved by having a high concentration of a complexing anion, such as nitrate (NO₃⁻) or thiocyanate (SCN⁻), in the aqueous feed.

The general extraction equilibrium can be represented as:

nR₃N(org) + [REE(X)(m+n)]^(n-)(aq) ⇌ (R₃NH)n--INVALID-LINK----INVALID-LINK--

Where:

-

R₃N represents the tertiary amine (e.g., MDOA)

-

REE is the rare earth element

-

X is the complexing anion (e.g., NO₃⁻)

-

(org) and (aq) denote the organic and aqueous phases, respectively.

The efficiency and selectivity of this process are influenced by several factors, including the pH of the aqueous phase, the concentrations of the extractant, the complexing anion, and the specific REEs being separated.

Generalized Experimental Protocol

The following protocol is a generalized procedure for evaluating the performance of a tertiary amine like MDOA for REE solvent extraction. It is crucial to note that optimal conditions for MDOA will need to be determined experimentally.

1. Organic Phase Preparation:

-

Dissolve a specific concentration of this compound (e.g., 0.1 to 0.5 M) in a suitable water-immiscible organic diluent. Common diluents include high-flashpoint kerosene, dodecane, or other aliphatic or aromatic hydrocarbons.

-

A modifier, such as a long-chain alcohol (e.g., isodecanol), may be added (e.g., 2-5% v/v) to prevent the formation of a third phase.

2. Aqueous Phase Preparation:

-

Prepare a synthetic aqueous feed solution containing a known concentration of one or more rare earth element salts (e.g., nitrates or chlorides).

-

Add a high concentration of a salt containing the complexing anion (e.g., NaNO₃ or NH₄NO₃) to promote the formation of anionic REE complexes.

-

Adjust the pH of the aqueous solution to the desired value using a suitable acid (e.g., HNO₃) or base (e.g., NaOH). The optimal pH for extraction with tertiary amines is typically in the acidic to neutral range.

3. Extraction Procedure:

-

Combine equal volumes of the prepared organic and aqueous phases in a separatory funnel or a mechanically agitated vessel.

-

Agitate the mixture for a sufficient time to reach equilibrium (e.g., 5 to 30 minutes).

-

Allow the phases to disengage.

-

Separate the aqueous and organic phases.

4. Analysis:

-

Determine the concentration of the REEs in the aqueous phase before and after extraction using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

-

The concentration of REEs in the organic phase can be calculated by mass balance.

5. Stripping Procedure:

-

To recover the extracted REEs, the loaded organic phase is contacted with a stripping solution.

-

The stripping solution is typically an acidic solution (e.g., dilute HCl or H₂SO₄) that protonates the amine, breaking the REE complex and transferring the REE back to the aqueous phase.

-

The stripping process is carried out similarly to the extraction procedure.

Factors for Optimization

For developing a specific application using MDOA, the following parameters should be systematically investigated:

-

Extractant Concentration: Higher concentrations generally lead to higher extraction efficiency but can also increase viscosity and the potential for third-phase formation.

-

Aqueous Phase pH: The pH affects both the speciation of the REEs in the aqueous phase and the protonation of the amine.

-

Complexing Anion Concentration: A sufficiently high concentration is necessary to form the extractable anionic REE complexes.

-

Organic Diluent: The choice of diluent can influence extraction efficiency, phase disengagement, and the solubility of the extracted complex.

-

Temperature: Temperature can affect the extraction equilibrium and kinetics.

-

Phase Ratio (Aqueous:Organic): Varying the A:O ratio can be used to achieve higher loading in the organic phase or higher purity in the raffinate.

Data Presentation

Due to the lack of specific experimental data for this compound in the literature, quantitative tables for extraction efficiency, distribution coefficients, and separation factors cannot be provided at this time. Researchers are encouraged to generate this data through systematic experimental work based on the generalized protocol.

The following tables are templates for presenting experimentally determined data:

Table 1: Effect of pH on the Extraction Efficiency (%) of REEs using this compound.

| REE | pH 1.0 | pH 2.0 | pH 3.0 | pH 4.0 | pH 5.0 |

|---|---|---|---|---|---|

| La | |||||

| Ce | |||||

| Pr | |||||

| Nd | |||||

| Sm | |||||

| Eu | |||||

| Gd | |||||

| Dy |

| Y | | | | | |

Table 2: Separation Factors (β) for Adjacent REEs with this compound at Optimal pH.

| REE Pair | Separation Factor (β) |

|---|---|

| Ce/La | |

| Pr/Ce | |

| Nd/Pr | |

| Sm/Nd | |

| Eu/Sm | |

| Gd/Eu | |

| Dy/Gd |

| Y/Dy | |

Visualizations

The following diagrams illustrate the general workflow and chemical principles of solvent extraction.

Caption: General workflow for solvent extraction of rare earth elements.

Caption: Anion exchange mechanism for REE extraction with a tertiary amine.

Conclusion

While this compound belongs to a class of compounds used in solvent extraction, there is a notable lack of specific application data for its use in separating rare earth elements. The information provided here serves as a general guide for researchers and professionals in the field. It is strongly recommended that any work with MDOA for REE separation begins with a thorough experimental investigation to determine its feasibility and optimal operating conditions. The development of detailed application notes and protocols will be contingent on the generation of such empirical data.

Application of N-Methyldioctylamine for Cobalt and Nickel Separation: A General Overview and Protocol Framework

Disclaimer: Extensive research did not yield specific application notes or detailed quantitative data for the use of N-Methyldioctylamine in cobalt and nickel separation. The following information is based on the general principles of solvent extraction using tertiary amines for this application and should be considered a representative framework. Researchers are strongly encouraged to perform initial scouting experiments to determine the optimal parameters for their specific system.

Application Notes

This compound, a tertiary amine, is a potential extractant for the separation of cobalt and nickel from aqueous solutions, particularly in chloride media. The separation mechanism with tertiary amines in chloride systems is typically based on the formation of anionic chloro-complexes of cobalt, which are then extracted by the protonated amine in the organic phase. Nickel generally forms weaker chloro-complexes under the same conditions, allowing for selective extraction of cobalt.

The efficiency of the separation is highly dependent on several factors, including the hydrochloric acid concentration, the concentration of the amine in the organic diluent, the phase ratio (organic to aqueous), and the temperature. In sulfate media, the effectiveness of simple tertiary amines for cobalt and nickel separation is generally low without the use of a synergistic extractant.

Key Considerations for Researchers:

-

Aqueous Phase Chemistry: The concentration of chloride ions is a critical parameter. Higher chloride concentrations favor the formation of the extractable cobalt chloro-complexes (e.g., [CoCl₄]²⁻).

-

Organic Phase Composition: this compound would be dissolved in a suitable organic diluent, such as kerosene, often with the addition of a modifier (e.g., a long-chain alcohol) to prevent the formation of a third phase and improve solubility.

-

pH Control: The extraction of metal ions with amines is a pH-dependent process. The amine acts as a weak base and must be protonated to function as an anion exchanger.

-

Stripping: The extracted cobalt can be recovered from the loaded organic phase by stripping with a suitable aqueous solution, such as dilute sulfuric acid or even water, which shifts the equilibrium back towards the aqueous phase.

Experimental Protocols

The following are generalized protocols for evaluating the effectiveness of this compound for cobalt and nickel separation.

Protocol 1: Determination of Optimal Hydrochloric Acid Concentration

Objective: To determine the effect of HCl concentration on the selective extraction of cobalt over nickel.

Materials:

-

Stock aqueous solution containing known concentrations of CoCl₂ and NiCl₂.

-

This compound.

-

Organic diluent (e.g., kerosene).

-

Modifier (e.g., isodecanol).

-

Concentrated Hydrochloric Acid (HCl).

-

Deionized water.

-

Separatory funnels.

-

Mechanical shaker.

-

ICP-OES or AAS for metal analysis.

Procedure:

-

Prepare a series of aqueous feed solutions with varying HCl concentrations (e.g., 2 M, 4 M, 6 M, 8 M, 10 M) containing a fixed concentration of cobalt and nickel (e.g., 1 g/L each).

-

Prepare the organic phase by dissolving a specific concentration of this compound (e.g., 0.5 M) and a modifier (e.g., 5% v/v) in the organic diluent.

-

In a series of separatory funnels, mix equal volumes of the organic phase and each of the aqueous feed solutions (O:A ratio = 1:1).

-

Shake the funnels for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.